2-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE
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Overview
Description
2-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE is a chemical compound with the molecular formula C15H15ClN2O It is known for its unique structure, which includes a chloro group, a dimethylamino group, and a hydroxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 4-(dimethylamino)phenethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Coupling Reaction: The key step involves the coupling of 2-chlorobenzoyl chloride with 4-(dimethylamino)phenethylamine in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste. Quality control measures are implemented to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base.
Major Products
Oxidation: The major product is 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-oxoethyl)benzamide.
Reduction: The major product is N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide.
Substitution: The major products depend on the nucleophile used, such as N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide derivatives.
Scientific Research Applications
2-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-(dimethylamino)phenyl)benzamide
- 2-chloro-N-(4-(4-methylpiperazino)phenyl)benzamide
- 2-chloro-N-(4-(dimethylamino)sulfonyl)phenyl)benzamide
Uniqueness
2-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications. Additionally, the combination of the chloro and dimethylamino groups provides a unique pharmacophore that can interact with specific molecular targets, leading to diverse biological activities.
Properties
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-20(2)13-9-7-12(8-10-13)16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10,16,21H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJMSGFJBGDNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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